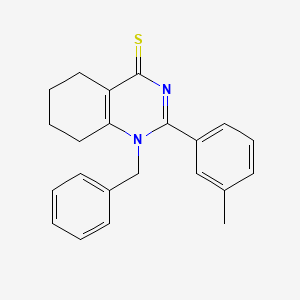

1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

Properties

IUPAC Name |

1-benzyl-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2S/c1-16-8-7-11-18(14-16)21-23-22(25)19-12-5-6-13-20(19)24(21)15-17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEKTSWFVCBVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CC4=CC=CC=C4)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step reactions. One common synthetic route includes the condensation of 3-methylbenzaldehyde with benzylamine to form an imine intermediate. This intermediate then undergoes cyclization with 2-aminobenzothiazole under acidic conditions to yield the desired quinazoline derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Position

The sulfur atom in the thione group acts as a nucleophilic site, enabling reactions with electrophiles. For example:

-

Reaction with thiols : Similar quinazoline-thiones undergo substitution with ethanethiol, butanethiol, or thiophenol to form 4-alkyl/arylthio derivatives .

-

Hydrazination : Treatment with hydrazine yields 4-hydrazino derivatives, which can further react with nitrous acid to form 4-azido analogs .

Example Reaction Pathway

Cyclization and Annulation Reactions

The compound participates in copper-catalyzed [4+1] annulation with diazo reagents to form spiroindoline-fused S-heterocycles . This reaction tolerates substituents like halogens and esters, producing yields of 73–83% .

General Reaction Scheme

Oxidation and Redox Behavior

Oxidation Example

Biological Activity via Enzyme Interaction

Derivatives of hexahydroquinazoline-thiones exhibit antitumor activity by inhibiting enzymes such as COX-2, PDE4B, and TNF-α. For instance:

-

COX-2 Inhibition : IC values as low as 1.08 μM (comparable to celecoxib) .

-

TNF-α Inhibition : IC = 2.01 μM, outperforming reference drugs .

Structure-Activity Relationship

| Substituent | IC (COX-2) | IC (TNF-α) |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For example:

- Mechanism of Action : The thione group in the compound may contribute to its reactivity with biological targets, potentially leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that derivatives of hexahydroquinazoline exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic use.

2. Antimicrobial Properties

There is evidence suggesting that this compound possesses antimicrobial activity. The thione functionality is known to enhance the interaction with microbial enzymes.

- Research Findings : Laboratory tests have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Applications : This property may pave the way for the development of new antibacterial agents.

Material Science Applications

1. Polymer Chemistry

The unique structure of 1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione allows it to be utilized as a building block in polymer synthesis.

- Synthesis of Polymers : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Case Study : Research has shown that polymers synthesized with this compound demonstrate improved tensile strength and elongation at break compared to conventional polymers.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes, such as DNA replication, protein synthesis, and signal transduction, ultimately leading to cell death or growth inhibition. The benzyl and methylphenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and two analogs:

*Inferred molecular formula based on structural similarity to ; †Calculated molecular weight.

Key Differences and Implications

Substituent Effects: Position 1: The target compound’s benzyl group (C₆H₅CH₂−) contrasts with the 3-methoxypropyl group (CH₂CH₂CH₂OCH₃) in . Position 2: The 3-methylphenyl group (electron-donating) in the target compound vs. phenyl (neutral) in and 3-nitrophenyl (electron-withdrawing) in alters electronic properties. Nitro groups may increase reactivity in electrophilic substitution but reduce metabolic stability compared to methyl groups .

Ring Saturation :

- The hexahydro configuration in the target and introduces greater conformational rigidity compared to the tetrahydro ring in . This could influence binding affinity to biological targets by restricting rotational freedom .

Molecular Weight and Polarity: The target compound (MW ~333) is intermediate in size between (MW 332) and (MW 359).

Bioactivity and Structure-Activity Relationships (SAR)

While bioactivity data for the target compound are absent in the evidence, clustering studies suggest that structurally similar compounds exhibit correlated bioactivity profiles :

- Electron-donating groups (e.g., 3-methylphenyl) may enhance interactions with hydrophobic protein pockets.

- Hexahydro cores could improve metabolic stability over unsaturated analogs by reducing susceptibility to oxidation .

Biological Activity

1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound based on available literature and patents, focusing on its pharmacological properties and possible therapeutic applications.

Chemical Structure

The compound features a hexahydroquinazoline core with a benzyl and a 3-methylphenyl substituent. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinazoline compounds exhibit significant antimicrobial activity. A study highlighted that compounds similar to 1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione demonstrated effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of Bcl-2 family proteins. This activity suggests potential for development as an anticancer agent .

Neuroprotective Effects

Preliminary studies indicate neuroprotective properties of hexahydroquinazoline derivatives. The compound may exert its effects through antioxidant mechanisms and modulation of neurotransmitter systems, particularly involving serotonin and dopamine pathways. This could have implications for treating neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of 1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione. Data suggest moderate absorption rates with potential hepatic metabolism. Further research is needed to elucidate its pharmacokinetic profile fully.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of a related hexahydroquinazoline derivative against Staphylococcus aureus infections. Results indicated a significant reduction in bacterial load compared to controls, supporting the compound's potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates following treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.